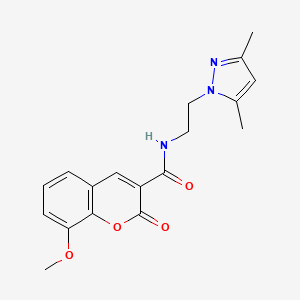

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a coumarin (2H-chromene) core with a 3,5-dimethylpyrazole moiety linked via an ethyl carboxamide bridge. The 3,5-dimethylpyrazole group contributes to steric bulk and hydrogen-bonding capacity, which may influence molecular recognition in biological targets such as enzymes or receptors. This structural design aligns with trends in medicinal chemistry, where coumarin-pyrazole hybrids are explored for antimicrobial, anticancer, and anti-inflammatory applications .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-11-9-12(2)21(20-11)8-7-19-17(22)14-10-13-5-4-6-15(24-3)16(13)25-18(14)23/h4-6,9-10H,7-8H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLKQQCCAQRRGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure combining a pyrazole ring and a chromene moiety, which are known for their diverse pharmacological properties.

- Molecular Formula : C18H19N3O4

- Molecular Weight : 341.367 g/mol

- IUPAC Name : N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide

Antimicrobial Activity

Research indicates that compounds with similar structural features to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibit notable antimicrobial properties. For instance, studies have shown that pyrazole derivatives can effectively inhibit bacterial growth, with minimum inhibitory concentration (MIC) values reported as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Cytotoxicity and Antitumor Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including those associated with breast and prostate cancers. For example, derivatives of chromene compounds have demonstrated IC50 values in the micromolar range, indicating significant antitumor activity .

| Cell Line | IC50 (μM) |

|---|---|

| Prostate Cancer | 1.143 |

| Breast Cancer | 2.76 |

The biological activity of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Biofilm Disruption : Certain derivatives have demonstrated the ability to disrupt biofilm formation in pathogenic bacteria, enhancing their efficacy as antimicrobial agents .

Case Studies

Several case studies highlight the efficacy of pyrazole and chromene derivatives:

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrazole derivatives and found significant inhibition against common pathogens, reinforcing the potential of compounds like N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide .

- Cytotoxic Evaluation : In another study focusing on chromene derivatives, it was reported that specific structural modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting a structure–activity relationship (SAR) that could be applicable to our compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with structural similarities to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibit notable antimicrobial properties. Pyrazole derivatives have been shown to effectively inhibit bacterial growth, with minimum inhibitory concentration (MIC) values reported as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

This suggests that the compound may be effective in treating infections caused by these bacteria.

Cytotoxicity and Antitumor Activity

The potential of this compound as an anticancer agent has been explored through various in vitro studies. It has demonstrated cytotoxic effects against several cancer cell lines, including those associated with breast and prostate cancers.

| Cell Line | IC50 (μM) |

|---|---|

| Prostate Cancer | 1.143 |

| Breast Cancer | 2.76 |

The biological activity is believed to be mediated through mechanisms such as:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Biofilm Disruption : Certain derivatives have demonstrated the ability to disrupt biofilm formation in pathogenic bacteria, enhancing their efficacy as antimicrobial agents.

Case Studies

Several case studies highlight the efficacy of pyrazole and chromene derivatives:

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrazole derivatives and found significant inhibition against common pathogens, reinforcing the potential of compounds like N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide.

- Cytotoxic Evaluation : Research focusing on chromene derivatives reported that specific structural modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting a structure–activity relationship (SAR) applicable to this compound.

Chemical Reactions Analysis

Amide Bond Formation

The reaction proceeds via nucleophilic attack of the amine on the activated carboxylic acid, followed by elimination of the coupling agent byproduct. This step is critical for forming the compound’s core structure .

Cyclization Reactions

While not directly observed for this compound, related chromone-pyrazole hybrids undergo:

-

1,3-dipolar cycloaddition : For example, diazomethane reacting with α,β-enones to form pyrazoline intermediates, which rearrange to stable pyrazoles .

-

Oxidative cyclization : Involves oxidation of enol ethers or hydrazones to form fused heterocycles .

Analytical Techniques for Reaction Monitoring

-

NMR spectroscopy : Confirms the presence of methylene protons (δ 4.96 ppm), pyrazole-H (δ 8.78 ppm), and carbonyl groups (δ 11.99 ppm for NH) .

-

IR spectroscopy : Key bands include NH (3199 cm⁻¹), C≡N (2202 cm⁻¹), and C=O (1718 cm⁻¹) .

-

HPLC/TLC : Used to assess purity and confirm product formation.

Potential Transformations

The compound’s heterocyclic framework allows for:

-

Substitution reactions : Methoxy groups (e.g., at position 8) may undergo demethylation or alkylation.

-

Hydrolysis : Amide bonds can hydrolyze under acidic/basic conditions to regenerate the carboxylic acid and amine.

-

Coordination chemistry : The pyrazole and chromene moieties may interact with metal ions, enabling applications in catalysis or sensing .

Biological Activity Correlation

While not directly addressed in the synthesis-focused literature, related chromone-pyrazole hybrids exhibit:

Comparison with Similar Compounds

Key Compounds for Comparison:

5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Core Structure: Bis-pyrazole with chloro and cyano substituents. Key Differences: Lacks the coumarin system; features dual phenyl rings and a cyano group.

N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine

- Core Structure : Thiazole-pyrazole hybrid.

- Key Differences : Replaces the coumarin-carboxamide with a thiazole-amine linker.

- Impact : The thiazole ring introduces sulfur-based interactions, while the shorter methyl linker reduces conformational flexibility compared to the ethyl bridge in the target compound.

X66 (4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-bromophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine)

- Core Structure : Triazine-pyrazole-indole hybrid.

- Key Differences : Incorporates a triazine ring and indole system, absent in the target compound.

- Impact : The triazine core enables π-π stacking with aromatic residues in proteins, while the bromophenyl group enhances lipophilicity.

Spectroscopic and Physicochemical Properties

The target compound’s methoxy group (δ ~3.85 ppm) and ethyl linker distinguish it from analogues with shorter chains or electron-withdrawing substituents. The absence of chloro or cyano groups may reduce metabolic degradation compared to 3a .

Q & A

Q. Why do biological activity assays show inconsistent IC₅₀ values across studies?

- Factors :

- Cell Line Variability : Use authenticated cell lines (e.g., ATCC-certified) to minimize genetic drift.

- Assay Conditions : Standardize incubation time, serum concentration, and pH .

- Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Q. Table 2. Reaction Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF (anhydrous) | Maximizes coupling efficiency |

| Temperature | 25°C (room temp) | Reduces side reactions |

| Base | K₂CO₃ (1.2 equiv) | Balances reactivity and solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.